15(S)-15-methyl Prostaglandin E2 is a synthetic prostaglandin E2 (PGE2) analog. Prostaglandins are a group of lipid compounds derived from fatty acids, acting as autocrine or paracrine factors with diverse physiological roles. 15(S)-15-methyl Prostaglandin E2 is specifically designed for research purposes, investigating its impact on various physiological processes. Its close structural resemblance to naturally occurring PGE2 allows it to interact with prostaglandin receptors, particularly the EP receptors, influencing cellular signaling pathways. This interaction makes 15(S)-15-methyl Prostaglandin E2 a valuable tool for researchers studying the roles of PGE2 and its receptors in different biological systems. [, , ]
15(S)-15-methyl Prostaglandin E2 is a synthetic analog of Prostaglandin E2, notable for its enhanced stability and potency in various biological applications. This compound is primarily recognized for its role in modulating physiological processes, particularly in the gastrointestinal tract and reproductive health. The compound is derived from natural sources but is predominantly synthesized for research and clinical applications.
15(S)-15-methyl Prostaglandin E2 is classified under prostaglandins, which are lipid compounds derived from arachidonic acid. These compounds are involved in numerous physiological functions, including inflammation, smooth muscle contraction, and regulation of gastric acid secretion. The synthesis of 15(S)-15-methyl Prostaglandin E2 typically involves chemical modifications to enhance its stability and efficacy compared to its natural counterparts.
The synthesis of 15(S)-15-methyl Prostaglandin E2 can be achieved through several methods, with the most common involving the modification of Prostaglandin E2. The process generally includes:
The synthesis often requires specific reagents and conditions to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to confirm the identity and purity of the synthesized compound.
The molecular formula of 15(S)-15-methyl Prostaglandin E2 is . Its structure features a cyclopentane ring with various functional groups that contribute to its biological activity.
15(S)-15-methyl Prostaglandin E2 undergoes various chemical reactions, primarily related to its interactions with biological systems:
Research indicates that the methyl ester form of this compound exhibits distinct pharmacological properties compared to its parent compound, affecting its efficacy in inducing smooth muscle contractions and other physiological responses .
The mechanism of action involves binding to specific G protein-coupled receptors (GPCRs) associated with prostaglandins. This interaction triggers intracellular signaling pathways that mediate various physiological effects:
Studies have shown that 15(S)-15-methyl Prostaglandin E2 exhibits potent gastric antisecretory properties, making it valuable in treating ulcers and other gastrointestinal disorders .
Relevant analyses indicate that this compound retains biological activity while exhibiting reduced susceptibility to metabolic degradation .
The defining structural feature of 15(S)-15-methyl prostaglandin E₂ (15(S)-15-methyl PGE₂) is the chiral methyl group at the C15 position, which adopts an S-configuration. This modification replaces the native hydroxyl group with a methyl group in a stereospecific orientation, fundamentally altering the molecule’s biochemical stability and receptor interactions. The molecular formula is C₂₁H₃₄O₅ (MW: 366.49 g/mol), with a carboxyl group at C1, ketone at C9, and hydroxyls at C11 and C15 [1] [5]. The 15(S)-methyl group induces steric hindrance that impedes enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary catabolic enzyme for natural PGE₂. This confers >10-fold greater metabolic stability than native PGE₂ in in vivo models [5] [7].
The stereochemistry also dictates biological activity. Nuclear magnetic resonance (NMR) studies confirm that the 15(S)-methyl group forces the molecule into a bent conformation, enhancing its affinity for EP3 receptors in the gastric mucosa. This spatial orientation is critical for cytoprotective functions, as the 15(R) epimer exhibits significantly reduced receptor binding [4] [5].
Table 1: Spectral Characteristics of 15(S)-15-Methyl PGE₂
Technique | Key Features |
---|---|
¹H-NMR | δ 5.55–5.65 (m, H5, H13), δ 3.85 (m, H11), δ 1.25 (s, 15-CH₃) |
¹³C-NMR | δ 178.9 (C1), δ 173.5 (C9), δ 132.5 (C5), δ 56.8 (C15), δ 18.3 (15-CH₃) |
IR | 3400 cm⁻¹ (broad, -OH), 1710 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C) |
Synthesis of 15(S)-15-methyl PGE₂ employs stereocontrolled strategies to install the 15(S)-methyl group. Two predominant approaches exist:
Table 2: Comparison of Synthetic Methods
Method | Key Reagent | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Corey Lactone | Oppolzer’s sultam | 15–25 | 88–92 | Low yield, multi-step |
Catalytic Asymmetric | Pd/(R,R)-DACH-Trost | 35–45 | 95–99 | High catalyst cost |
The synthesis of 15(S) and 15(R) epimers diverges in stereocontrol tactics:
Biologically, the epimers show stark differences:
Table 3: Properties of 15(S) vs. 15(R) Epimers
Property | 15(S)-15-Methyl PGE₂ | 15(R)-15-Methyl PGE₂ |
---|---|---|
CAS Number | 35700-27-7 [1] | 55028-70-1 [4] |
Configuration | S | R |
Metabolic Half-life | 45 min (gastric mucosa) | 8 min (gastric mucosa) |
Primary Use | Direct cytoprotection | Prodrug (converts to 15(S) in vivo) |
The synthetic challenge lies in minimizing epimerization during 15(S) synthesis. Recent advances employ continuous-flow reactors to control residence time and acidity, suppressing undesired R-formation [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7